molecular formula C13H25N7O3 B2710437 2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol CAS No. 714228-04-3

2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol

Cat. No.: B2710437
CAS No.: 714228-04-3
M. Wt: 327.389
InChI Key: VGWHDAOBNXCTOT-UHFFFAOYSA-N
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Description

2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol is a complex organic compound with a molecular formula of C13H24N8O3. This compound is characterized by its unique structure, which includes an amino group, a nitro group, and a pyrimidinyl ring. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-[[6-amino-2-[3-(diethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N7O3/c1-3-19(4-2)8-5-6-16-13-17-11(14)10(20(22)23)12(18-13)15-7-9-21/h21H,3-9H2,1-2H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWHDAOBNXCTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol typically involves multiple steps. One common method includes the reaction of 6-amino-2-chloro-5-nitropyrimidine with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and nitro groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and nitro groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-Amino-2-[3-(dimethylamino)propylamino]-5-nitropyrimidin-4-yl]amino]ethanol
  • 2-(Diethylamino)ethanol
  • 2-(3-Aminopropylamino)ethanol

Uniqueness

Compared to similar compounds, 2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[(6-amino-2-{[3-(diethylamino)propyl]amino}-5-nitropyrimidin-4-yl)amino]ethan-1-ol is a novel derivative of pyrimidine that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrimidine ring substituted with an amino group and a diethylamino propyl chain. This unique structure is believed to contribute to its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, research on bis(2-aminoethyl)amine derivatives, which share structural similarities, showed moderate antiproliferative potency against colorectal adenocarcinoma (CaCo-2), epithelial lung carcinoma (A549), and melanoma (HTB-140) cell lines using the MTT assay. The most potent derivative in this study had an IC50 ranging from 13.95 µM to 15.74 µM across different cell lines .

Cell LineCompound IC50 (µM)Growth Inhibition (%)
A54915.74 ± 1.716.2% - 27.0%
CaCo-213.95 ± 2.5Moderate
HTB-14015.00 ± 1.025.5% - 30.8%

The mechanism through which these compounds exert their cytotoxic effects often involves the induction of apoptosis and modulation of inflammatory cytokines such as interleukin-6 (IL-6). Studies indicate that treatment with certain derivatives can lead to a significant reduction in IL-6 levels, which are associated with tumor progression and inflammation .

Apoptotic Activity:
Flow cytometry analyses revealed that compounds similar to our target compound significantly increased early apoptosis rates in A549 cells, suggesting a mechanism involving programmed cell death as a pathway for their anticancer effects .

Case Studies and Research Findings

A notable study evaluated the cytotoxic effects of various bis(2-aminoethyl)amine derivatives, including those structurally related to our compound. The findings indicated that compounds with specific electron-withdrawing groups showed enhanced activity against cancer cells, highlighting the importance of substituent choice on biological efficacy .

Summary of Findings

  • Cytotoxic Effects: The compound exhibits moderate to high cytotoxicity across multiple cancer cell lines.
  • Induction of Apoptosis: It promotes both early and late apoptosis in treated cells.
  • Cytokine Modulation: Significant inhibition of pro-inflammatory cytokines like IL-6 was observed, indicating potential for anti-inflammatory effects alongside anticancer activity.

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